ethyl (Z)-4,4-diethoxybut-2-enoate
Description
Properties
CAS No. |
10602-40-1 |
|---|---|
Molecular Formula |
C10H18O4 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
ethyl (Z)-4,4-diethoxybut-2-enoate |
InChI |
InChI=1S/C10H18O4/c1-4-12-9(11)7-8-10(13-5-2)14-6-3/h7-8,10H,4-6H2,1-3H3/b8-7- |
InChI Key |
KVCGYYRCFAZDCV-FPLPWBNLSA-N |
Isomeric SMILES |
CCOC(/C=C\C(=O)OCC)OCC |
Canonical SMILES |
CCOC(C=CC(=O)OCC)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl (Z)-4,4-diethoxybut-2-enoate belongs to a class of α,β-unsaturated esters with structural analogs differing in substituents, stereochemistry, or functional groups. Below is a comparative analysis with key analogs:
Ethyl (E)-4,4-Diethoxybut-2-enoate
- Structural Difference : E-configuration at the C2–C3 double bond.
- Reactivity : The E-isomer exhibits reduced steric hindrance, leading to faster reaction kinetics in Michael additions but lower selectivity in cycloadditions compared to the Z-isomer.
- Stability : The Z-isomer is more thermodynamically stable due to reduced steric clash between the ethoxy groups and ester moiety.
Ethyl 4,4-Dimethoxybut-2-enoate
- Structural Difference : Methoxy (-OCH₃) groups replace ethoxy (-OCH₂CH₃) at C3.
- Solubility: Dimethoxy analogs have lower solubility in non-polar solvents due to reduced alkyl chain length.
- Electronic Effects: Methoxy groups are stronger electron donors, increasing the electrophilicity of the α,β-unsaturated system, which accelerates reactions like nucleophilic conjugate additions.
Ethyl 3-Hydroxy-3-methylbutanoate (from , Figure 4A)
- Structural Difference : Saturated ester with a hydroxyl and methyl branch at C3 instead of a conjugated double bond and diethoxy groups.
- Applications : Used in flavoring agents (e.g., fruity esters) rather than synthesis intermediates. Lacks the electrophilic reactivity of α,β-unsaturated systems .
Ethyl 4,4'-Dichlorobenzilate (from )
- Structural Difference : Aromatic chlorinated substituents instead of aliphatic ethoxy groups.
- Applications: Functions as a pesticide (chlorobenzilate), contrasting with the synthetic utility of this compound .
Table 1: Comparative Properties of this compound and Analogs
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Reactivity Profile | Primary Applications |
|---|---|---|---|---|---|
| This compound | C₁₀H₁₈O₄ | 202.25 | α,β-unsaturated ester, diethoxy | Electrophilic additions | Organic synthesis |
| Ethyl (E)-4,4-diethoxybut-2-enoate | C₁₀H₁₈O₄ | 202.25 | α,β-unsaturated ester, diethoxy | Faster Michael additions | Catalysis studies |
| Ethyl 4,4-dimethoxybut-2-enoate | C₈H₁₄O₄ | 174.19 | α,β-unsaturated ester, dimethoxy | Enhanced electrophilicity | Polymer chemistry |
| Ethyl 3-hydroxy-3-methylbutanoate | C₇H₁₂O₃ | 144.17 | Saturated ester, hydroxyl | Hydrolysis, esterification | Flavoring agents |
| Ethyl 4,4'-dichlorobenzilate | C₁₆H₁₄Cl₂O₃ | 325.19 | Aromatic, chlorinated ester | Acaricidal activity | Pesticide formulations |
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